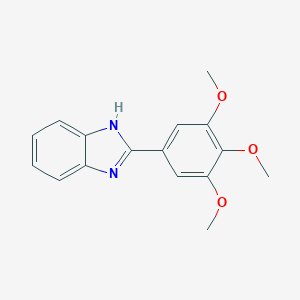

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-19-13-8-10(9-14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZJKGVFZOUCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353843 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175714-45-1 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole scaffolds are foundational to numerous pharmacologically active agents, and the specific trimethoxyphenyl substitution pattern is a well-known pharmacophore associated with activities such as anticancer and antimicrobial effects.[1][2] This document offers a detailed narrative on the synthetic pathway, including the underlying reaction mechanism and a field-proven experimental protocol. Furthermore, it establishes a robust framework for the comprehensive characterization of the target molecule using modern analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry.[3] Its structural similarity to naturally occurring purines allows it to readily interact with biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antihypertensive, and antifungal properties.[3][4][5] The 2-substituted benzimidazoles, in particular, offer a versatile platform for molecular design, where the substituent at the 2-position can be tailored to modulate biological activity.

The target molecule, 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, incorporates the 3,4,5-trimethoxyphenyl group, a key structural feature in several potent anticancer agents that are known to interact with tubulin. This guide delineates a reliable and efficient methodology for its synthesis and provides a comprehensive protocol for its structural verification and purity assessment.

Synthesis: From Reagents to Pure Compound

The most direct and widely adopted method for synthesizing 2-aryl-1H-benzimidazoles is the condensation reaction between an o-phenylenediamine and an aromatic aldehyde.[6][7] This approach is valued for its efficiency and the ready availability of diverse starting materials.[4]

Reaction Principle and Mechanism

The synthesis proceeds via an acid-catalyzed condensation of o-phenylenediamine with 3,4,5-trimethoxybenzaldehyde. The reaction mechanism is a two-stage process involving the formation of a Schiff base intermediate followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring.

Mechanism Breakdown:

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde.

-

Carbinolamine Formation: This attack forms an unstable carbinolamine intermediate.

-

Dehydration & Schiff Base Formation: The carbinolamine readily dehydrates to form a protonated Schiff base (imine).

-

Intramolecular Cyclization: The second, unreacted amino group of the phenylenediamine moiety attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered dihydro-benzimidazole ring.

-

Aromatization: The final step involves the elimination of a hydride ion (which is subsequently oxidized) or a proton-shift followed by oxidation (often by atmospheric oxygen), resulting in the formation of the aromatic benzimidazole ring system.[8][9]

Synthetic Methodologies: A Comparative Overview

Several protocols exist for this condensation, each with distinct advantages. The choice of method often depends on the desired scale, reaction time, and available equipment.

| Method | Catalyst/Conditions | Solvent | Key Advantages | Reference |

| Conventional Heating | Air oxidation | Methanol | Simple setup, reliable for lab scale. | [10] |

| Microwave-Assisted | None (catalyst-free) | Solvent-free | Rapid reaction times (5-10 min), high yields, environmentally friendly. | [11] |

| Catalyst-Free | Room Temperature | Acetonitrile | Mild conditions, simple procedure, economical. | [12] |

| Oxidative Condensation | H₂O₂ / HCl | Acetonitrile | Efficient one-pot synthesis with high yields. | [8] |

This guide will focus on the conventional heating method in methanol, which is highly reproducible and does not require specialized equipment.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[10]

Materials and Equipment:

-

o-Phenylenediamine (99.5%)

-

3,4,5-Trimethoxybenzaldehyde (98%)

-

Methanol (ACS Grade)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) and 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) in 25 mL of methanol.

-

Reaction: Equip the flask with a magnetic stir bar and a reflux condenser. Stir the mixture at room temperature for 30 minutes. The solution should become clear.

-

Crystallization: Allow the flask to stand open to the air at room temperature. Slow evaporation of the solvent over 2-3 days will result in the formation of colorless, block-like crystals of the product.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any residual impurities.

-

Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. The expected yield is approximately 70-80%.

Rationale Behind Experimental Choices:

-

Solvent: Methanol is an excellent choice as it effectively dissolves the reactants and the intermediate, while the final product has lower solubility, facilitating its crystallization upon solvent evaporation.

-

Stoichiometry: A 1:1 molar ratio of reactants is used, as dictated by the reaction mechanism.

-

Temperature: The initial stirring at room temperature is sufficient for the formation of the reaction intermediate. Allowing for slow evaporation avoids the need for heating, which can sometimes lead to side product formation. The open-air setup facilitates the final oxidative aromatization step.

Characterization: Structural Verification and Purity Analysis

Once synthesized, the identity and purity of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole must be rigorously confirmed. A combination of spectroscopic and physical methods provides a self-validating system of characterization.

Physical Characterization

-

Appearance: Colorless to off-white crystalline solid.

-

Molecular Formula: C₁₆H₁₆N₂O₃[10]

-

Molecular Weight: 284.31 g/mol [10]

-

Melting Point: A sharp melting point is indicative of high purity. The literature value should be confirmed experimentally.

Spectroscopic Characterization

A. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Appearance |

| 3400 - 3200 | N-H Stretch | Imidazole N-H | Broad peak |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Sharp, medium peaks |

| 2980 - 2850 | C-H Stretch | Methoxy (-OCH₃) | Sharp, medium peaks |

| ~1620 | C=N Stretch | Imidazole C=N | Strong, sharp peak |

| 1600 - 1450 | C=C Stretch | Aromatic Rings | Multiple sharp peaks |

| ~1235 & ~1125 | C-O Stretch | Aryl-ether (-O-CH₃) | Two strong, sharp peaks |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in DMSO-d₆.

-

¹H NMR:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~12.8 Singlet 1H Imidazole N-H ~7.6 - 7.7 Multiplet 2H Benzimidazole Ar-H (H-4, H-7) ~7.45 Singlet 2H Trimethoxyphenyl Ar-H (H-2', H-6') ~7.2 - 7.3 Multiplet 2H Benzimidazole Ar-H (H-5, H-6) ~3.90 Singlet 3H para-OCH₃ | ~3.75 | Singlet | 6H | meta-OCH₃ |

-

¹³C NMR:

Chemical Shift (δ, ppm) Assignment ~153.5 C-4' (para-OCH₃) ~151.0 C-2 (Imidazole) ~140.0 C-3', C-5' (meta-OCH₃) ~125.0 C-1' ~122.0 C-5, C-6 (Benzene) ~104.0 C-2', C-6' ~60.5 para-C H₃ | ~56.0 | meta-C H₃ |

C. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI-MS)

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 285.1234

-

Observed m/z: Should be within ± 5 ppm of the calculated value for high-resolution mass spectrometry (HRMS).

Crystallographic Data

X-ray crystallography provides unequivocal proof of structure. The title compound has been characterized by single-crystal X-ray diffraction.[10]

-

Crystal System: Orthorhombic

-

Key Structural Feature: The dihedral angle between the benzimidazole and the trimethoxyphenyl ring systems is approximately 30.9°. This twist is attributed to steric hindrance between the rings.[10]

-

Intermolecular Interactions: The crystal structure reveals that molecules form chains through N-H···N hydrogen bonds, a characteristic feature of 1H-benzimidazoles.[10]

Applications and Future Directions

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and its derivatives are subjects of ongoing research, primarily in oncology. Studies have shown that compounds with this scaffold exhibit significant cytotoxic activity against various human cancer cell lines, including lung and colon cancer cells.[13][14] The proposed mechanism often involves the inhibition of tubulin polymerization or interaction with DNA topoisomerase.[14] Further derivatization, particularly at the N-1 position of the benzimidazole ring, is a common strategy to enhance potency and selectivity, making this molecule a valuable template for future drug discovery efforts.[15]

Conclusion

This guide has presented a comprehensive and technically grounded overview of the synthesis and characterization of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole. By detailing a reliable synthetic protocol based on the condensation of o-phenylenediamine and 3,4,5-trimethoxybenzaldehyde, and outlining a multi-technique approach for structural verification, this document serves as a practical resource for researchers. The established pharmacological importance of the benzimidazole scaffold, combined with the proven bioactivity of the trimethoxyphenyl moiety, positions the title compound as a significant building block for the development of novel therapeutic agents.

References

- Jadhav, G. R., Shaikh, M. A., & Gaikwad, N. D. (2018). Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. International Journal of Chemical and Physical Sciences. [Source 1]

-

Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. [Link] [Source 2]

-

Taylor & Francis Online. (2016). Selective One-pot Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles in the Presence of Ammonium Persulfate and Their Antioxidant Activity. Taylor & Francis Online. [Link] [Source 3]

-

Oriental Journal of Chemistry. (2017). Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst. Oriental Journal of Chemistry. [Link] [Source 4]

-

SlideShare. (2017). Synthesis of Benimidazole from o- Phynylenediamine.pptx. slideshare.net. [Link] [Source 6]

-

Rashid, M. A., et al. (2008). 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1093. [Link] [Source 8]

-

Dastyafteh, N., et al. (2025). Synthesis of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides. Journal of Molecular Structure. [Link] [Source 9]

-

Roeder, C. H., & Day, A. R. (1956). Benzimidazole Studies. I. The Mechanism of Benzimidazole Formation from o-Phenylenediamine. The Journal of Organic Chemistry, 21(11), 1260–1262. [Link] [Source 10]

-

Khatik, G. L. (2022). Catalyst-free, One-pot Synthesis of 2-Aryl Benzimidazoles from Orthophenylenediamine and Aryl Aldehyde in Acetonitrile. Letters in Organic Chemistry, 19(12), 1070-1076. [Link] [Source 11]

-

Mahdavi, M., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles. RSC Medicinal Chemistry. [Link] [Source 12]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link] [Source 13]

-

Mahdavi, M., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles. RSC Publishing. [Link] [Source 14]

-

Tzani, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1401. [Link] [Source 15]

- International Journal of Pharmaceutical Sciences Review and Research. (2014).

-

ResearchGate. (2021). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. [Link] [Source 21]

-

Tripathi, R., et al. (2013). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Asian Journal of Research in Chemistry, 6(5), 448-458. [Link] [Source 23]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. isca.me [isca.me]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 5. ajrconline.org [ajrconline.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (PDF) Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst [academia.edu]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]

An In-depth Technical Guide to the Chemical and Biological Properties of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its synthesis, structural characteristics, spectroscopic profile, and known biological activities, with a particular focus on its potential as an anticancer agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of novel benzimidazole-based scaffolds.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged heterocyclic scaffold in medicinal chemistry.[1] This structural motif is present in a variety of biologically active compounds and approved pharmaceuticals, owing to its ability to engage in various non-covalent interactions with biological targets.[1] Benzimidazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antihypertensive, and anticancer properties.[1]

The subject of this guide, 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, combines the benzimidazole core with a 3,4,5-trimethoxyphenyl substituent. This particular substitution pattern is a well-recognized pharmacophore, notably found in natural tubulin polymerization inhibitors like colchicine and podophyllotoxin.[2] This has led to significant interest in 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and its derivatives as potential anticancer agents.

Physicochemical and Structural Properties

Molecular and Crystal Structure

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a crystalline solid that typically appears as colorless blocks upon synthesis.[3] Detailed crystallographic studies have elucidated its three-dimensional structure and packing in the solid state.

The molecule crystallizes in the orthorhombic system with the space group Pbca.[3] A notable feature of its molecular structure is the dihedral angle of approximately 30.90° between the mean planes of the benzimidazole and the trimethoxyphenyl ring systems.[3] This twisted conformation is thought to arise from steric hindrance between the hydrogen atoms on the adjacent rings.[3]

In the crystal lattice, molecules of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole are linked into chains along the[4] direction through intermolecular N—H···N hydrogen bonds.[3] Unlike some other 2-phenyl-1H-benzimidazole derivatives, significant aromatic π-π stacking interactions are absent in its crystal packing, with the closest centroid-centroid distance between aromatic rings being greater than 5.11 Å.[3]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂O₃ | [3][5] |

| Molecular Weight | 284.31 g/mol | [3][5] |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pbca | [3] |

| a | 8.2270 (16) Å | [3] |

| b | 9.5750 (19) Å | [3] |

| c | 37.375 (7) Å | [3] |

| V | 2944.2 (10) ų | [3] |

| Z | 8 | [3] |

| Calculated Density (Dₓ) | 1.283 Mg m⁻³ | [3] |

Solubility Profile

While quantitative solubility data for 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole in a range of solvents is not extensively documented, general observations can be made based on its structure and the known behavior of related benzimidazole compounds. Benzimidazoles are typically soluble in polar organic solvents.[6] The synthesis protocols indicate its solubility in methanol and its recrystallization from ethanol, suggesting good solubility in lower alcohols.[3][5] For practical laboratory use, solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely to be effective in dissolving this compound, a common characteristic for compounds of this class intended for biological screening.[1] However, its solubility in aqueous media is expected to be low, a common challenge for many organic drug candidates.

Acidity and Basicity

The benzimidazole ring system possesses both acidic and basic properties.[7] The N-H proton of the imidazole ring is weakly acidic, with a pKa of around 14.5 for the parent benzimidazole, making it slightly more acidic than alcohols but less so than phenols.[7] The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basic character, with the pKa of the conjugate acid of benzimidazole being approximately 7, indicating it is significantly more basic than pyridine.[7] The electronic nature of the 2-substituent can influence these pKa values. The electron-donating methoxy groups on the phenyl ring in 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole may slightly enhance the basicity of the imidazole nitrogen.

Synthesis and Reactivity

Synthetic Protocols

The most common and straightforward synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole involves the condensation reaction between o-phenylenediamine and 3,4,5-trimethoxybenzaldehyde.

This method involves the direct reaction of the starting materials in methanol, followed by atmospheric oxidation of the intermediate.

Step-by-Step Methodology:

-

Dissolve o-phenylenediamine (1 equivalent) and 3,4,5-trimethoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask.[3]

-

Stir the mixture at a moderately elevated temperature (e.g., 323 K or ~50 °C) for approximately 30 minutes to form a clear solution.[3]

-

Allow the solution to stand at room temperature, exposed to air, for several days.[3]

-

Colorless block-like crystals of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole will form upon slow evaporation of the solvent.[3]

-

Collect the crystals by filtration and wash with a small amount of cold methanol.

-

The reported yield for this method is approximately 74%.[3]

Causality Behind Experimental Choices: The use of methanol as a solvent facilitates the dissolution of the reactants and the initial formation of a Schiff base intermediate. The subsequent step, which relies on slow evaporation and exposure to air, allows for the atmospheric oxidation of the dihydrobenzimidazole intermediate to the final aromatic benzimidazole product. This method is simple and avoids the need for harsh oxidizing agents.

Microwave irradiation offers a more rapid and efficient alternative for the synthesis.

Step-by-Step Methodology:

-

Combine o-phenylenediamine (1 equivalent) and an activated form of the carboxylic acid, such as 1-(3,4,5-trimethoxybenzoyl)-1H-1,2,3-benzotriazole (1 equivalent), in water.[5]

-

Subject the mixture to microwave irradiation (e.g., 20 W at 50 °C) for a period of 1 hour.[5]

-

Upon completion of the reaction, add aqueous 4N HCl to precipitate the product.[5]

-

Filter the precipitate and wash thoroughly with water.[5]

-

Recrystallize the crude product from ethanol to obtain pure 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.[5]

Causality Behind Experimental Choices: Microwave energy accelerates the rate of the condensation and cyclization reactions, significantly reducing the reaction time compared to conventional heating. Water is used as a green solvent. The use of an activated carboxylic acid derivative like an acylbenzotriazole provides a good leaving group, facilitating the reaction with the diamine.

Caption: Proposed anticancer mechanisms of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives.

Conclusion and Future Perspectives

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a versatile and promising scaffold in the field of drug discovery. Its straightforward synthesis, coupled with the potent and selective anticancer activity of its derivatives, makes it an attractive starting point for the development of novel chemotherapeutic agents. The presence of the tubulin-targeting 3,4,5-trimethoxyphenyl group, combined with the adaptable benzimidazole core, provides a rich platform for further chemical exploration.

Future research should focus on elucidating the precise molecular targets and further optimizing the structure to enhance efficacy and drug-like properties. A comprehensive evaluation of its pharmacokinetic and toxicological profile will be essential for its potential translation into a clinical setting. The development of derivatives with improved aqueous solubility and oral bioavailability will also be a critical step forward.

References

-

Khalaji, A. D., et al. (2008). 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1093. Available at: [Link]

-

Li, et al. (2018). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2568. Available at: [Link]

-

Dastyafteh, N., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

-

MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]

-

ACS Publications. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Available at: [Link]

-

ResearchGate. (2008). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Rational study design, illustrating the structures of... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). ResearchGate. Available at: [Link]

-

ACS Publications. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Available at: [Link]

-

Stoyanov, S., et al. (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 12(2), 943-953. Available at: [Link]

-

RUN. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RUN. Available at: [Link]

-

ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. Available at: [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

MassBank of North America (MoNA). (n.d.). 1H-2-(4-p-methoxyphenyl-6-phenyl-2-pyridyl)benzimidazole. MassBank of North America (MoNA). Available at: [Link]

-

Scholars Research Library. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. Available at: [Link]

-

Dastyafteh, N., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. PubMed Central. Available at: [Link]

-

MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

Sources

- 1. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]

- 2. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-(3,4,5-TRIMETHOXYPHENYL)-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-Depth Technical Guide to the Biological Activity of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole Derivatives

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] When substituted at the 2-position with a 3,4,5-trimethoxyphenyl group, a key pharmacophore known for its interaction with tubulin, the resulting derivatives emerge as a potent class of compounds with significant therapeutic potential.[3] This technical guide provides a comprehensive exploration of the synthesis, biological activities, and mechanisms of action of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and mechanistic diagrams.

Introduction: The Strategic Fusion of Two Pharmacophores

The convergence of the benzimidazole nucleus and the 3,4,5-trimethoxyphenyl moiety creates a molecular architecture of significant pharmacological interest. The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is structurally analogous to purine nucleosides, enabling it to interact with numerous biopolymers.[1] This versatility has led to the development of benzimidazole-based drugs with a wide range of applications, including antiviral, antifungal, and anticancer therapies.[4][5]

The 3,4,5-trimethoxyphenyl group is the hallmark of several potent natural and synthetic tubulin polymerization inhibitors, such as Combretastatin A-4.[3] This group is critical for binding to the colchicine site on β-tubulin, disrupting microtubule dynamics, which are essential for cell division, motility, and intracellular transport.[6] By physically linking these two powerful pharmacophores, 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives are rationally designed to exploit the biological activities of both components, leading to compounds with pronounced and often synergistic therapeutic effects, particularly in oncology.

Synthetic Strategies: Building the Core Scaffold

The primary and most common method for synthesizing the 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole scaffold is the Phillips condensation. This reaction involves the condensation of an o-phenylenediamine with 3,4,5-trimethoxybenzaldehyde. The choice of catalyst and reaction conditions can be optimized to improve yields and purity. A typical modern approach utilizes sodium metabisulfite (Na₂S₂O₅) as a mild and efficient oxidizing agent in a solvent like DMF.[7]

An alternative green chemistry approach involves the microwave-assisted condensation of o-phenylenediamine with an appropriate acylbenzotriazole in water, which can significantly reduce reaction times and improve yields.

Below is a generalized workflow for the synthesis of the core structure and its subsequent derivatization.

Caption: Mechanism of tubulin polymerization inhibition.

Downstream Effects: Cell Cycle Arrest and Apoptosis

Studies have confirmed that potent derivatives cause a significant accumulation of cells in the G2/M phase. [8]For example, compound 5o (N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide) was shown to arrest the cell cycle at the S phase in A549 cells. [7]Another derivative, compound 15 (from a flavonoid-benzimidazole hybrid series), caused cell cycle arrest in the G1 phase and induced apoptosis in a dose-dependent manner. [9][10] The induction of apoptosis is a key outcome. This programmed cell death is often mediated through the mitochondrial pathway, involving the cleavage of caspase-3, a critical executioner caspase. [11]The process can be visualized as follows:

Caption: Intrinsic apoptosis pathway activated by mitotic arrest.

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate higher potency.

| Compound ID | Substitution | Cell Line | IC₅₀ (µM) | Reference |

| 5o | N-(2,4-Dimethoxyphenyl)carboxamide at C6 | A549 (Lung) | 0.15 ± 0.01 | [7] |

| SW480 (Colon) | 3.68 ± 0.59 | [7] | ||

| Cisplatin | (Reference Drug) | A549 (Lung) | 5.77 ± 1.60 | [7] |

| 15 | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)- | MGC-803 (Gastric) | 20.47 ± 2.07 | [9][10] |

| 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MFC (Mouse Gastric) | 23.47 ± 3.59 | [9][10] | |

| 7f | Chalcone-benzimidazolium salt | HL-60 (Leukemia) | 0.82 ± 0.21 | [3][12] |

| MCF-7 (Breast) | 1.02 ± 0.23 | [3][12] |

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [10][13]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Remove the treatment medium. Add 100 µL of fresh serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well. [13]5. Formazan Formation: Incubate for 3-4 hours at 37°C, protecting the plate from light.

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. [14]Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 7. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. 8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

This method uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). [9]

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound (at IC₅₀ concentration) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) and fix by adding dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing. [9]Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). [15]5. Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure fluorescence at ~617 nm. Collect at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate DNA content histograms and quantify the percentage of cells in each phase.

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) can only enter cells with compromised membranes (late apoptotic/necrotic cells). [7][16]

-

Cell Treatment: Seed and treat cells with the test compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect all cells (adherent and floating). Wash once with cold PBS.

-

Resuspension: Centrifuge and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of 1 x 10⁶ cells/mL. 4. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.

-

Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark. 6. Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze immediately (within 1 hour) by flow cytometry.

-

Data Analysis: Differentiate cell populations: Annexin V- / PI- (viable), Annexin V+ / PI- (early apoptotic), Annexin V+ / PI+ (late apoptotic/necrotic). [17]

Antimicrobial and Anti-inflammatory Activities

While anticancer effects are dominant, the benzimidazole scaffold is also known for its broad-spectrum antimicrobial and anti-inflammatory properties. [1][4][18]

Antimicrobial Activity

Benzimidazole derivatives are effective against various strains of microorganisms. [1]Their mechanism can involve the inhibition of microbial growth by interfering with essential biosynthetic pathways, such as the synthesis of ergosterol in fungi. [1]Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as fungal strains like Candida albicans. [13][15]

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol should follow guidelines from the Clinical and Laboratory Standards Institute (CLSI). [4][19][20]

-

Inoculum Preparation: Grow the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The typical volume per well is 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazoles can be attributed to several mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis in the inflammatory cascade. [21][22]Some derivatives may also modulate the function of neutrophils, key cells in the inflammatory response. [23]

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes. [24]

-

Reagent Preparation: Use a commercial colorimetric COX inhibitor screening kit (e.g., from Cayman Chemical). Prepare assay buffer, heme, and diluted COX-1 (ovine) and COX-2 (human recombinant) enzymes according to the manufacturer's instructions.

-

Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor testing.

-

Reaction Mixture: To the inhibitor wells, add 150 µL of assay buffer, 10 µL of heme, 10 µL of the test compound (at various concentrations), and 10 µL of either COX-1 or COX-2 enzyme.

-

Incubation: Incubate the plate for 5 minutes at 25°C.

-

Substrate Addition: Initiate the reaction by adding 20 µL of arachidonic acid solution (the substrate) to all wells. [25]6. Colorimetric Reading: Immediately monitor the appearance of the oxidized colorimetric probe (e.g., TMPD) by measuring absorbance at 590 nm for 2-5 minutes. [25]7. Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the 100% activity control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

Pharmacokinetics and Drug-Likeness

For any compound to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Benzimidazole derivatives are generally subjected to first-pass metabolism in the liver. [26][27]In silico studies using tools like SwissADME are often employed in the early stages to predict pharmacokinetic profiles and drug-likeness according to Lipinski's rule of five. [22][28]These predictions help guide the synthesis of derivatives with improved oral bioavailability and metabolic stability. However, many benzimidazoles exhibit low absolute bioavailability upon oral administration. [26]Further research into formulation and delivery strategies is often necessary to overcome these limitations.

Conclusion and Future Perspectives

The 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole scaffold represents a highly successful strategy in medicinal chemistry for the design of potent therapeutic agents. The well-defined role of the trimethoxyphenyl moiety as a tubulin-binding element makes these compounds particularly promising as anticancer agents. Their ability to induce mitotic arrest and apoptosis in cancer cells provides a clear and validated mechanism of action.

Future research should focus on:

-

Optimizing Selectivity: Enhancing the selectivity of these compounds for tumor-specific isoforms of tubulin or developing dual-target inhibitors to overcome resistance. [5]* Improving Pharmacokinetics: Addressing the challenges of poor solubility and low bioavailability through medicinal chemistry modifications (e.g., prodrug strategies) and advanced drug delivery systems.

-

Exploring Other Therapeutic Avenues: Further investigating their potential as antimicrobial and anti-inflammatory agents, particularly in the context of drug-resistant infections and chronic inflammatory diseases.

By continuing to explore the rich structure-activity relationships of this versatile scaffold, the scientific community can unlock new and more effective treatments for some of the world's most pressing diseases.

References

-

Thornthwaite, J. T. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols.io. Available from: [Link]

-

Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Available from: [Link]

-

MDPI. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Available from: [Link]

-

PubMed Central. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway. Available from: [Link]

-

Bentham Science. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Available from: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

-

Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available from: [Link]

-

UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content (Propidium Iodide). Available from: [Link]

-

University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available from: [Link]

-

RSC Publishing. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. Available from: [Link]

-

CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

PubMed Central. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Available from: [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

-

PubMed. [Pharmacokinetics of benzimidazole derivatives]. Available from: [Link]

-

African Journal of Pharmacy and Pharmacology. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Available from: [Link]

-

Voprosy Meditsinskoi Khimii. Pharmacokinetic of benzimidazole derivatives. Available from: [Link]

-

ResearchGate. Demonstration of the structure-activity relationship of 2-arylbenzimidazole. Available from: [Link]

-

ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

-

MDPI. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Available from: [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

-

AACR Journals. (2007). Design of novel small molecule inhibitors of tubulin polymerization with high apoptosis-inducing activity. Molecular Cancer Therapeutics. Available from: [Link]

-

ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available from: [Link]

-

PubMed Central. Tubulin couples death receptor 5 to regulate apoptosis. Available from: [Link]

-

Clinical Laboratory Science. Updating Antimicrobial Susceptibility Testing Methods. Available from: [Link]

-

ResearchGate. (2023). QSAR, molecular docking and ADME Studies Of Benzimidazole Derivatives As Antibacterial Agents. Available from: [Link]

-

PubMed Central. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Available from: [Link]

-

PubMed. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Available from: [Link]

-

PubMed. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Available from: [Link]

Sources

- 1. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clyte.tech [clyte.tech]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 19. researchgate.net [researchgate.net]

- 20. protocols.io [protocols.io]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. academicjournals.org [academicjournals.org]

- 26. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] Among its numerous derivatives, 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole has emerged as a molecule of significant interest, largely due to the potent biological activities imparted by the 3,4,5-trimethoxyphenyl (TMP) moiety. This TMP group is a well-established pharmacophore, notably found in natural tubulin polymerization inhibitors like colchicine and podophyllotoxin.[3] This technical guide provides a comprehensive review of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, encompassing its synthesis, structural characteristics, and in-depth analysis of its anticancer and antimicrobial properties. We will explore its mechanism of action, supported by molecular docking studies, and present detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising benzimidazole derivative.

Chemical Synthesis and Structural Elucidation

The synthesis of 2-arylbenzimidazoles, including the title compound, is a well-established area of organic chemistry.[4] The most prevalent and efficient methods involve the condensation of an o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.

Comparative Analysis of Synthetic Methodologies

Several synthetic routes have been employed for the preparation of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and its derivatives. The choice of method often depends on factors such as desired yield, reaction time, and environmental considerations.

| Methodology | Reactants | Conditions | Yield | Advantages | Disadvantages | Reference |

| Conventional Synthesis | o-phenylenediamine, 3,4,5-trimethoxybenzaldehyde | Methanol, 323 K, 3 days | ~74% | Simple procedure, readily available starting materials. | Long reaction time. | [5] |

| Microwave-Assisted Synthesis | o-phenylenediamine, Acylbenzotriazole | Water, 50°C, 1 hour, 20W | 92% | Rapid reaction, high yield, green solvent. | Requires specialized microwave reactor. | [6] |

| Catalytic Condensation | 3,4-diaminobenzoic acid, 3,4,5-trimethoxybenzaldehyde | Na2S2O5, DMF | Not specified | One-pot synthesis. | Requires subsequent steps for derivatization. | [7] |

Causality Behind Experimental Choices: The shift from conventional heating to microwave irradiation represents a move towards more sustainable and efficient chemical synthesis.[8] Microwave energy provides rapid and uniform heating, significantly reducing reaction times and often leading to higher yields and cleaner products. The use of water as a solvent in the microwave-assisted method further enhances its "green" credentials.[6] The catalytic approach using Na2S2O5 is advantageous for creating derivatives, as the carboxylic acid group on the benzimidazole backbone provides a convenient handle for further chemical modifications.[7]

Detailed Experimental Protocols

-

Dissolve 1,2-phenylenediamine (2 mmol, 216 mg) and 3,4,5-trimethoxybenzaldehyde (2 mmol, 392 mg) in methanol (25 ml) in a round-bottom flask.

-

Heat the mixture to 323 K and stir for 30 minutes to obtain a clear solution.

-

Allow the solution to stand at room temperature for 3 days.

-

Collect the colorless block-like crystals of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole that form upon slow evaporation of the solvent.

-

The expected yield is approximately 74%.

-

In a microwave-safe vessel, mix o-phenylenediamine (1 equiv.) and the corresponding acylbenzotriazole (1 equiv.) in water (3 mL).

-

Subject the mixture to microwave irradiation at 20 W and 50°C for 1 hour.

-

After the reaction is complete, add 4N aqueous HCl to precipitate the product.

-

Filter the precipitate and wash with water.

-

Recrystallize the isolated product from ethanol to obtain pure 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole.

Structural Elucidation

The structure of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole has been confirmed by single-crystal X-ray diffraction.[5] Key structural features include a dihedral angle of 30.90° between the benzimidazole and the trimethoxyphenyl ring systems. This twist is likely due to steric hindrance between the hydrogen atoms on the adjacent rings. The crystal structure reveals that the molecules form chains through N-H···N hydrogen bonds.[5]

Anticancer Activity: A Primary Therapeutic Focus

A significant body of research has focused on the anticancer potential of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and its derivatives.[3][7][9] The presence of the 3,4,5-trimethoxyphenyl group is a key determinant of this activity, as it is a known pharmacophore for tubulin polymerization inhibition.[3]

In Vitro Cytotoxicity

Derivatives of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (Lung) | 0.15 ± 0.01 | [7][10] |

| SW480 (Colon) | 3.68 ± 0.59 | [7][10] | |

| 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (15) | MGC-803 (Gastric) | 20.47 ± 2.07 | [9][11] |

| MCF-7 (Breast) | 43.42 ± 3.56 | [9][11] | |

| HepG-2 (Hepatoma) | 35.45 ± 2.03 | [9][11] | |

| (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide (7f) | HL-60 (Leukemia) | Significantly lower than Cisplatin | [3] |

| MCF-7 (Breast) | Significantly lower than Cisplatin | [3] | |

| SW-480 (Colon) | Significantly lower than Cisplatin | [3] |

Expert Insights: The data clearly indicates that substitutions on the benzimidazole core can significantly modulate the anticancer activity. For instance, the carboxamide derivative 5o exhibits remarkable potency and selectivity against the A549 lung cancer cell line, with an IC50 value in the nanomolar range.[7][10] This highlights the potential for rational drug design to optimize the therapeutic index of this class of compounds.

Mechanism of Anticancer Action

The anticancer effects of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives are multifactorial, involving the induction of apoptosis, cell cycle arrest, and interaction with key molecular targets.

Several studies have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. For example, compound 5o was found to arrest the cell cycle at the S phase in A549 cells.[7][12] Similarly, a flavonoid derivative of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole caused G1 phase arrest and induced apoptosis in mouse gastric cancer cells.[9][11]

Caption: Workflow of Compound 5o inducing S-phase arrest and apoptosis in A549 cells.

Molecular docking studies have provided valuable insights into the potential molecular targets of these compounds. One study revealed that a potent derivative, 5o , could be well-accommodated within the pocket of topoisomerase IIα-DNA, suggesting this enzyme as a possible target.[7][12] The 3,4,5-trimethoxyphenyl moiety was found to form several hydrophobic interactions with the DNA, while other parts of the molecule formed hydrogen bonds, stabilizing the complex.[7]

Caption: Interaction diagram of Compound 5o with the Topoisomerase IIα-DNA complex.

In Vivo Studies

While in vitro data is abundant, in vivo studies are crucial for validating the therapeutic potential of these compounds. One study demonstrated that a flavonoid derivative of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole exhibited a significant inhibitory effect on tumor growth in a mouse model of gastric cancer, highlighting its potential for further preclinical and clinical development.[9][11]

Antimicrobial Activity

The benzimidazole scaffold is known for its broad-spectrum antimicrobial activity.[13][14][15] While much of the literature discusses the antimicrobial properties of benzimidazoles in general, the presence of the 3,4,5-trimethoxyphenyl group can influence this activity.

Spectrum of Activity

Benzimidazole derivatives have shown activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[16] The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[14][15] For instance, some benzimidazoles are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[14][15]

Expert Insights: The structural similarity of benzimidazoles to purine nucleosides allows them to interact with various biopolymers in living systems, contributing to their broad biological activity.[14] When designing novel antimicrobial agents based on the 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole scaffold, it is crucial to consider how modifications to the benzimidazole ring and the trimethoxyphenyl moiety will affect interactions with specific microbial targets.

Structure-Activity Relationship (SAR) in Antimicrobial Benzimidazoles

The antimicrobial efficacy of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring. Generally, the presence of electron-withdrawing groups tends to enhance antimicrobial activity, while electron-donating groups may have the opposite effect.[13]

Caption: Structure-Activity Relationship for antimicrobial benzimidazoles.

Other Potential Therapeutic Applications

The versatile benzimidazole scaffold has been explored for a wide range of other therapeutic applications, including antiviral, anti-inflammatory, and anthelmintic activities.[17] While research on 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole has primarily focused on its anticancer properties, its potential in these other areas warrants further investigation. The structural motifs present in this molecule suggest that it could interact with a variety of biological targets, opening up new avenues for drug discovery.

Conclusion and Future Perspectives

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a privileged scaffold in medicinal chemistry with well-documented and potent anticancer activity. The 3,4,5-trimethoxyphenyl moiety is a key contributor to its biological effects, which include the induction of apoptosis, cell cycle arrest, and potential inhibition of topoisomerase IIα. The synthetic accessibility of this compound and the potential for chemical modification make it an attractive starting point for the development of novel therapeutics.

Future research should focus on:

-

In-depth in vivo studies: To further validate the anticancer efficacy and to evaluate the pharmacokinetic and toxicological profiles of lead compounds.

-

Elucidation of specific molecular targets: To gain a more precise understanding of the mechanism of action.

-

Exploration of other therapeutic applications: To investigate the potential of this scaffold in treating microbial infections, inflammatory diseases, and other conditions.

The continued exploration of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and its derivatives holds significant promise for the discovery of new and effective therapeutic agents.

References

-

2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole. National Center for Biotechnology Information. Available from: [Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. National Center for Biotechnology Information. Available from: [Link]

-

Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. National Center for Biotechnology Information. Available from: [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. Available from: [Link]

-

Synthesis of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides (5a–o). ResearchGate. Available from: [Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. ResearchGate. Available from: [Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. Royal Society of Chemistry. Available from: [Link]

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Available from: [Link]

-

In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. Journal of Survey in Fisheries Sciences. Available from: [Link]

-

Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles. Journal of Chemistry Letters. Available from: [Link]

-

Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ) derivatives as potential anticancer agents. Authorea. Available from: [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available from: [Link]

-

Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. National Center for Biotechnology Information. Available from: [Link]

-

Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Open University of Cyprus Institutional Repository. Available from: [Link]

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available from: [Link]

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Available from: [Link]

-

Benzimidazole: Multifunctional Nucleus with Diverse Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Examples of benzimidazole‐based drugs that have been marketed. The... ResearchGate. Available from: [Link]

-

Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. PubMed. Available from: [Link]

-

PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan Journal of Chemistry. Available from: [Link]

-

Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Oriental Journal of Chemistry. Available from: [Link]

-

Antibacterial and antiviral activities and action mechanism of flavonoid derivatives with a benzimidazole moiety. ResearchGate. Available from: [Link]

-

(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available from: [Link]

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Bentham Science. Available from: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity [ouci.dntb.gov.ua]

- 5. 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(3,4,5-TRIMETHOXYPHENYL)-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rjptonline.org [rjptonline.org]

- 14. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. jchps.com [jchps.com]

- 17. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]

The Benzimidazole Core: A Scaffolding Triumph in Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Therapeutic Significance of Benzimidazole Compounds

For over a century, the deceptively simple bicyclic structure of benzimidazole, a fusion of benzene and imidazole rings, has captivated the minds of chemists and pharmacologists alike. Its remarkable versatility as a privileged scaffold has given rise to a vast and diverse arsenal of therapeutic agents, tackling everything from parasitic worms to stomach ulcers and cancer. This technical guide delves into the rich history of benzimidazole, from its initial synthesis to its evolution as a cornerstone of modern drug discovery. We will explore the nuances of its synthesis, the intricate mechanisms of action of its most prominent derivatives, and the structure-activity relationships that continue to drive the development of novel benzimidazole-based therapeutics.

A Serendipitous Beginning: The Dawn of Benzimidazole Chemistry

The journey of benzimidazole began in 1872, when German chemist Heinrich Hobrecker first reported its synthesis. His pioneering work involved the reduction of 2-nitro-4-methylacetanilide followed by an intramolecular cyclization, laying the fundamental groundwork for what would become a vast field of heterocyclic chemistry. Initially, the significance of this new compound was not fully appreciated. However, the discovery in the mid-20th century that the 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole unit is an integral part of the essential micronutrient vitamin B12 catapulted the benzimidazole scaffold into the scientific spotlight. This finding underscored the inherent biocompatibility of the benzimidazole nucleus and sparked a wave of research into its potential as a pharmacophore.

The true therapeutic potential of benzimidazoles began to be realized with the advent of synthetic derivatives. A pivotal moment came in the early 1960s with the discovery of thiabendazole, the first broad-spectrum benzimidazole anthelmintic. This breakthrough ushered in a new era of veterinary and human medicine, providing a powerful tool against a wide range of parasitic nematode infections. The success of thiabendazole spurred the development of a plethora of second and third-generation anthelmintics, including albendazole, mebendazole, and fenbendazole, each with improved efficacy and broader spectrum of activity.

The Art of the Build: Evolution of Benzimidazole Synthesis

The construction of the benzimidazole core has been the subject of extensive research, leading to a variety of synthetic strategies. The classical methods, while still relevant, have been refined and supplemented by more modern, efficient, and environmentally benign approaches.

Classical Synthetic Strategies: The Phillips-Ladenburg and Weidenhagen Reactions

Two of the most foundational methods for synthesizing benzimidazoles are the Phillips-Ladenburg and Weidenhagen reactions.

-

The Phillips-Ladenburg Reaction: This method, a cornerstone of benzimidazole synthesis, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, anhydride, or nitrile) under acidic conditions and often at elevated temperatures. The reaction proceeds through the formation of a mono-acylated intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.

-

The Weidenhagen Reaction: An alternative approach, the Weidenhagen reaction, utilizes the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. The reaction first forms a Schiff base intermediate, which is then oxidatively cyclized to the benzimidazole.

A Representative Classical Protocol: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid

This protocol details a straightforward and widely used method for the synthesis of the parent benzimidazole ring, illustrating the principles of the Phillips-Ladenburg reaction.

Experimental Protocol:

Reactants:

-

o-Phenylenediamine

-

Formic acid (90%)

-

Sodium hydroxide (10% aqueous solution)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (e.g., 0.1 mol) and 90% formic acid (e.g., 0.12 mol) is prepared.

-

The mixture is gently heated in a water bath to approximately 100°C and maintained at this temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the flask is cooled to room temperature.

-

The reaction mixture is then carefully neutralized by the slow, dropwise addition of a 10% aqueous solution of sodium hydroxide with constant stirring until the solution is alkaline (pH > 7), as indicated by litmus paper or a pH meter.

-

The precipitated crude benzimidazole is collected by vacuum filtration and washed with cold water to remove any remaining salts and impurities.

-

The crude product can be purified by recrystallization from hot water or an appropriate organic solvent (e.g., ethanol) to yield pure benzimidazole crystals.

Causality Behind Experimental Choices:

-

Formic Acid: Serves as both a reactant (providing the C2 carbon of the imidazole ring) and the acidic catalyst for the initial acylation and subsequent cyclization.

-

Heating: Provides the necessary activation energy for the condensation and dehydration steps.

-

Sodium Hydroxide: Neutralizes the excess formic acid and deprotonates the benzimidazolium salt formed during the reaction, leading to the precipitation of the free base.

-

Recrystallization: A standard purification technique that relies on the differential solubility of the product and impurities in a given solvent at different temperatures.

Caption: Synthesis of Benzimidazole via Phillips-Ladenburg Condensation.

From Parasites to Proton Pumps: The Therapeutic Expansion of Benzimidazoles

The remarkable journey of benzimidazole compounds in drug development is a testament to their chemical versatility and biological significance. Beyond their initial success as anthelmintics, benzimidazole derivatives have emerged as crucial therapeutic agents in a wide range of diseases.

Anthelmintic Benzimidazoles: Targeting the Cytoskeleton of Parasites

The primary mechanism of action of benzimidazole anthelmintics is the disruption of microtubule polymerization in parasitic worms.[1] These drugs exhibit a high affinity for the β-tubulin subunit of the parasite's microtubules, preventing their assembly into functional polymers.[1] This disruption of the cytoskeleton leads to a cascade of downstream effects, including impaired cell division, inhibited glucose uptake, and ultimately, the death of the parasite.[1] The selectivity of these drugs for parasitic β-tubulin over mammalian tubulin is a key factor in their therapeutic efficacy and relatively low toxicity in hosts.

Caption: Mechanism of Action of Benzimidazole Anthelmintics.

Proton Pump Inhibitors: Taming Gastric Acid Secretion

A groundbreaking application of benzimidazole chemistry was the development of proton pump inhibitors (PPIs), such as omeprazole, lansoprazole, and pantoprazole. These drugs have revolutionized the treatment of acid-related gastrointestinal disorders, including peptic ulcers and gastroesophageal reflux disease (GERD).[2][3] PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[4] The activated form then covalently binds to the H+/K+-ATPase enzyme, also known as the proton pump, irreversibly inhibiting its ability to secrete gastric acid.[5][6] This potent and long-lasting suppression of acid production provides significant relief from symptoms and promotes healing of the gastric mucosa.[3]

Structure-Activity Relationships: Fine-Tuning the Benzimidazole Scaffold

The therapeutic success of benzimidazole derivatives is a direct result of extensive structure-activity relationship (SAR) studies. By systematically modifying the substituents at various positions of the benzimidazole ring, researchers have been able to optimize the potency, selectivity, and pharmacokinetic properties of these compounds for different therapeutic targets.

The table below summarizes key SAR findings for benzimidazole derivatives in different therapeutic areas.

| Therapeutic Area | Position of Substitution | Favorable Substituents | Unfavorable Substituents |

| Anthelmintic | C2 | Methylcarbamate, Thiazolyl | Bulky alkyl groups |

| C5(6) | Propylthio, Benzoyl | Unsubstituted | |

| Anticancer | N1 | Substituted phenyl, Heterocycles | Small alkyl groups |

| C2 | Aryl, Heteroaryl | Unsubstituted | |

| C5(6) | Electron-withdrawing groups (e.g., -NO2, -CF3) | Electron-donating groups | |

| Anti-inflammatory | N1 | Pyrimidinyl | Unsubstituted |

| C2 | Diaryl amine | Alkyl groups | |

| C5(6) | Nitrile, Carboxamide | Unsubstituted |